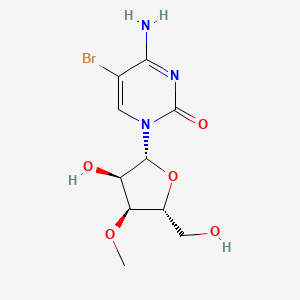
5-Bromo-3'-O-methylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3’-O-methylcytidine: is a modified nucleoside, which is a derivative of cytidine. This compound features a bromine atom at the 5th position of the cytosine ring and a methyl group at the 3’ position of the ribose sugar. Such modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3’-O-methylcytidine typically involves the bromination of cytidine derivatives. One common method is the use of sodium monobromoisocyanurate (SMBI) for bromination at the C-5 position of pyrimidine nucleosides . The reaction conditions often include mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-Bromo-3’-O-methylcytidine may involve large-scale bromination reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Bromo-3’-O-methylcytidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Mild Acids and Bases: Used to control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted nucleosides with potential biological activity.
科学的研究の応用
Chemistry: 5-Bromo-3’-O-methylcytidine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on DNA and RNA function. It can be incorporated into oligonucleotides to investigate the role of bromine in nucleic acid stability and interactions.
Medicine: Modified nucleosides like 5-Bromo-3’-O-methylcytidine can be used to develop drugs that target specific pathways in viral replication or cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it valuable for creating radiolabeled compounds for imaging and treatment.
作用機序
The mechanism of action of 5-Bromo-3’-O-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The bromine atom can participate in hydrogen bonding and van der Waals interactions, affecting the structure and function of DNA and RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
5-Bromo-2’-deoxyuridine: Another brominated nucleoside used in antiviral therapies.
5-Methylcytidine: A methylated nucleoside with roles in epigenetic regulation.
5-Iodo-2’-deoxyuridine: Used in diagnostic imaging and cancer treatment.
Uniqueness: 5-Bromo-3’-O-methylcytidine is unique due to its specific bromine and methyl modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
特性
CAS番号 |
494210-76-3 |
|---|---|
分子式 |
C10H14BrN3O5 |
分子量 |
336.14 g/mol |
IUPAC名 |
4-amino-5-bromo-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14BrN3O5/c1-18-7-5(3-15)19-9(6(7)16)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
InChIキー |
KVKYMICBWIEBBJ-JXOAFFINSA-N |
異性体SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=NC2=O)N)Br)CO |
正規SMILES |
COC1C(OC(C1O)N2C=C(C(=NC2=O)N)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


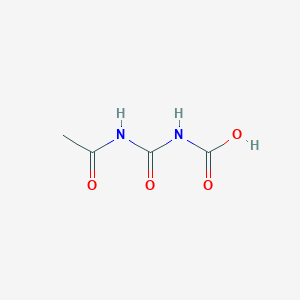

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
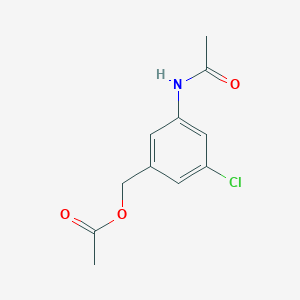
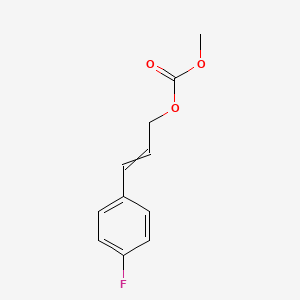
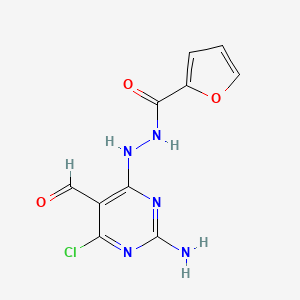
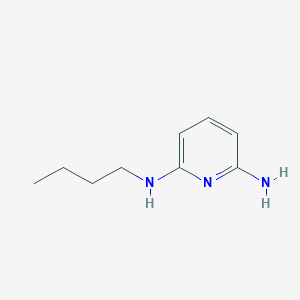
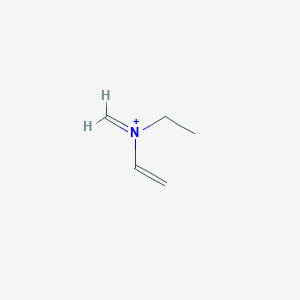
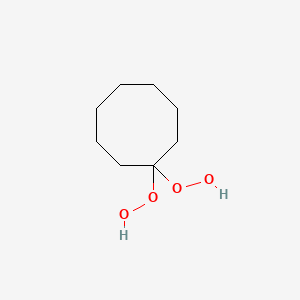

![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
